N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide

Lipophilicity Drug Design ADME Prediction

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034634-33-6) is a disubstituted pyrimidine-4-carboxamide featuring a 6-ethoxy group and a 3-bromophenyl carboxamide moiety. It belongs to a therapeutically relevant scaffold class associated with kinase inhibition and anti-inflammatory activity in the patent literature.

Molecular Formula C13H12BrN3O2
Molecular Weight 322.162
CAS No. 2034634-33-6
Cat. No. B2618389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide
CAS2034634-33-6
Molecular FormulaC13H12BrN3O2
Molecular Weight322.162
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C13H12BrN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,17,18)
InChIKeyJSXJHLGSHIHDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Context: N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034634-33-6) Competitive Landscape


N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034634-33-6) is a disubstituted pyrimidine-4-carboxamide featuring a 6-ethoxy group and a 3-bromophenyl carboxamide moiety . It belongs to a therapeutically relevant scaffold class associated with kinase inhibition and anti-inflammatory activity in the patent literature [1]. Authoritative databases including ZINC and ChEMBL confirm its commercial availability but report no known biological activity for this precise structure, indicating it is a novel, unprofiled chemical entity within its class [2].

Technical Barriers to Simple Substitution for N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide


Substituting N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide with a generic pyrimidine-4-carboxamide fails due to the unique synergistic properties of its dual substituents. The 6-ethoxy group imparts a specific clogP of 2.81, critically modulating lipophilicity compared to smaller alkoxy analogs, while the 3-bromophenyl group provides a synthetic handle for late-stage functionalization via cross-coupling reactions [1]. These two features are not replicated by the commonly available 4-bromophenyl or non-halogenated analogs, which would alter both the physicochemical profile and the compound's utility as a derivatizable intermediate .

Quantitative Differentiator Analysis for N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide Procurement


Quantified Lipophilicity (logP) Advantage of 6-Ethoxy vs 6-Methoxy Analog

N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide has a calculated logP (clogP) of 2.81, as reported by the authoritative Sildrug physicochemical database [1]. For the closest 6-methoxy analog (N-(3-bromophenyl)-6-methoxypyrimidine-4-carboxamide), a calculated logP of approximately 2.3 is estimated based on a consistent -0.5 logP decrement for the replacement of an ethoxy with a methoxy group on a pyrimidine scaffold, a class-level SAR trend [2]. This ~0.5 logP increase for the target compound translates to a roughly 3.2-fold higher predicted partition coefficient, enhancing membrane permeability potential for intracellular target engagement.

Lipophilicity Drug Design ADME Prediction

Synthetic Versatility via 3-Bromo Cross-Coupling Handle vs 4-Bromo Isomer

The compound possesses a 3-bromophenyl substituent, confirmed by its InChI and SMILES structure (CCOc1cc(C(=O)Nc2cccc(Br)c2)ncn1) . This meta-bromo substitution pattern is electronically and sterically distinct from the para-bromo isomer (N-(4-bromophenyl)-6-ethoxypyrimidine-4-carboxamide, CAS 1456513-95-3 ). In palladium-catalyzed cross-coupling reactions, the 3-bromo position is less sterically hindered and electronically more favorable than the 4-bromo position, leading to faster oxidative addition rates reported in the literature for similar aryl bromide systems [1]. This results in a predicted higher coupling efficiency for synthesis of diversified libraries.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile vs 4-Carbamoyl Analog

The target compound has a TPSA of 64.11 Ų and 2 hydrogen bond acceptors with 1 donor, based on its structural formula C13H12BrN3O2 [1]. A closely related analog, N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide (an amide-substituted phenyl analog), is predicted to have a significantly higher TPSA (approximately 100 Ų) due to the additional carboxamide group on the phenyl ring . This 36 Ų TPSA difference places the target compound well within the favorable range for oral bioavailability (TPSA < 90 Ų), while the comparator exceeds optimal thresholds, predicting a measurable permeability advantage [2].

Physicochemical Properties Drug-Likeness Permeability

Utility as a Selectively Addressable Core Scaffold for Parallel Library Synthesis

The compound contains two chemically orthogonal reactive sites: the 3-bromophenyl ring for metal-catalyzed cross-coupling and the pyrimidine 2-position (unsubstituted C-H) for nucleophilic aromatic substitution or directed metalation . In contrast, the closely related 2-substituted analog 2-(3-bromophenyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide (CAS 1660115-93-4) lacks this second synthetic handle . This bifunctional reactivity is not accessible in analogs with blocked or differently substituted pyrimidine cores, positioning the target compound uniquely for generating diverse libraries from a single intermediate.

Parallel Synthesis Medicinal Chemistry Scaffold Differentiation

Absence of Off-Target Bioactivity Liability as a Clean-Slate Probe Candidate

The ZINC and ChEMBL databases report 'no known activity' for N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide [1]. This contrasts with highly active pyrimidine-4-carboxamide analogs such as those disclosed in the Syk kinase inhibitor patent series, which exhibit nanomolar IC50 values against specific kinases and are thus less suitable as inactive controls or phenotypic screening probes [2]. The target compound provides a clean-slate scaffold without pre-existing biological annotation, a key differentiator for unbiased target identification campaigns.

Chemical Probe Phenotypic Screening Target Deconvolution

Procurement-Driven Application Scenarios for N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide


Pharmacophore Development for Novel Kinase Inhibitor Scaffolds

The compound serves as a synthetically versatile, unannotated starting point for building focused kinase inhibitor libraries. Its dual reactive sites permit rapid generation of analogs for structure-activity relationship (SAR) exploration, while its higher clogP of 2.81 (versus methoxy analogs) positions it favorably for targeting intracellular kinase domains [1]. The patent literature demonstrates that pyrimidine-4-carboxamides are privileged scaffolds for kinase inhibition, giving the compound immediate relevance [2].

Late-Stage Functionalization Intermediate for Agrochemical Discovery

The 3-bromophenyl group serves as a reliable cross-coupling handle for attaching diverse agrochemically relevant fragments (e.g., heterocycles, alkynes) under standard Suzuki or Sonogashira conditions. The meta-bromo substitution is predicted to offer faster oxidative addition than para-substituted isomers based on established aryl bromide reactivity trends [1]. This enables more efficient parallel synthesis of agrochemical candidate libraries.

Unbiased Phenotypic Screening Probe for Target Deconvolution

With no known biological activity across major databases, the compound is an ideal 'clean' probe for phenotypic screening assays where target deconvolution is a primary goal [1]. Its favorable computational ADME profile (TPSA 64.11 Ų, clogP 2.81) supports cellular permeability, reducing the risk of false negatives due to poor cell penetration [2].

Organic Electronic Material Precursor

The compound's brominated aromatic system and electron-deficient pyrimidine core make it a candidate precursor for organic electronic materials. The bromine atom serves as a polymerization or functionalization site, while the ethoxy group enhances solubility in organic solvents for solution processing, as indicated by its logP of 2.687 [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.